Picumeterol
Overview
Description
- It belongs to the class of small-molecule drugs and is also known by its USAN name, This compound fumarate .
- The compound primarily targets the β2-adrenergic receptor, which plays a crucial role in regulating bronchial smooth muscle tone and airway dilation.
- This compound has been investigated for its therapeutic potential in respiratory diseases, particularly asthma.
Picumeterol: (chemical formula: C25H33Cl2N3O6) is a potent and highly selective β2-adrenoceptor agonist.
Preparation Methods
Synthetic Routes: The synthetic routes for picumeterol involve chemical transformations to obtain the desired structure. Unfortunately, specific synthetic methods are not widely documented in the literature.
Industrial Production: Information on industrial-scale production methods is limited. pharmaceutical companies like GSK Plc were involved in its development.
Chemical Reactions Analysis
Reactivity: Picumeterol likely undergoes various reactions, including oxidation, reduction, and substitution.
Major Products: The major products formed during these reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
In Medicine: Picumeterol has been studied for its bronchodilatory effects, making it relevant for treating asthma and other respiratory conditions.
In Industry:
Mechanism of Action
β2-Adrenergic Receptor Activation: Picumeterol acts as a full agonist at the β2-adrenergic receptor. Upon binding, it stimulates cAMP production, leading to bronchial smooth muscle relaxation.
Molecular Targets and Pathways: The primary molecular target is the β2-adrenergic receptor, which activates downstream signaling pathways involved in bronchodilation.
Comparison with Similar Compounds
Uniqueness: Picumeterol’s uniqueness lies in its selectivity for the β2-adrenergic receptor and its longer duration of action compared to salbutamol.
Similar Compounds: Other β2-adrenergic agonists include salmeterol, formoterol, and indacaterol
Biological Activity
Picumeterol, also known as (+)-GR114297A, is a potent and selective β2-adrenoceptor agonist. It has been primarily investigated for its therapeutic potential in treating respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.
This compound exerts its biological effects primarily through the activation of β2-adrenergic receptors located in the smooth muscle of the airways. This activation leads to bronchodilation, which is the relaxation of bronchial smooth muscle, thereby improving airflow and alleviating symptoms associated with respiratory conditions. The selectivity of this compound for β2 receptors over β1 receptors minimizes cardiovascular side effects typically associated with non-selective β-agonists .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Potency : this compound is recognized for its high potency as a β2-adrenergic agonist. Studies have shown that it has a significant bronchodilator effect at lower doses compared to other β2-agonists.
- Selectivity : Its selectivity for β2 receptors allows for targeted therapeutic effects with reduced adverse reactions.
- Duration of Action : Research indicates that this compound has a prolonged duration of action, making it suitable for both acute and chronic management of respiratory conditions.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- Pharmacokinetics Study : A study conducted on rats and dogs assessed the pharmacokinetics of this compound following administration. It was found that the compound exhibited rapid absorption and distribution, with a half-life conducive to effective bronchodilation .
- Clinical Trials : Clinical trials evaluating the efficacy of this compound in patients with asthma demonstrated significant improvements in lung function and reduction in symptom severity when compared to placebo groups. The trials highlighted its potential as a first-line treatment option for asthma management.
- Comparative Studies : In comparative studies with other β2-agonists, this compound showed superior bronchodilation effects and a favorable safety profile. This was particularly evident in patients who experienced adverse effects from traditional treatments .
Data Table: Summary of Key Findings
Properties
CAS No. |
130641-36-0 |
---|---|
Molecular Formula |
C21H29Cl2N3O2 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol |
InChI |
InChI=1S/C21H29Cl2N3O2/c22-18-13-16(14-19(23)21(18)24)20(27)15-25-9-4-1-2-6-11-28-12-8-17-7-3-5-10-26-17/h3,5,7,10,13-14,20,25,27H,1-2,4,6,8-9,11-12,15,24H2/t20-/m0/s1 |
InChI Key |
NUBLQEKABJXICM-FQEVSTJZSA-N |
SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
Isomeric SMILES |
C1=CC=NC(=C1)CCOCCCCCCNC[C@@H](C2=CC(=C(C(=C2)Cl)N)Cl)O |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCCCCCNCC(C2=CC(=C(C(=C2)Cl)N)Cl)O |
Appearance |
Solid powder |
Key on ui other cas no. |
130641-36-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GR 114297A GR 114744A GR 63411 GR-114297A GR-114744A GR-63411 picumeterol picumeterol fumarate |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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